molecular formula C11H12N2OS B13317359 3-Methoxy-N-(thiazol-5-ylmethyl)aniline

3-Methoxy-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13317359
M. Wt: 220.29 g/mol
InChI Key: NMXKNQVMOHHOBH-UHFFFAOYSA-N
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Description

3-Methoxy-N-(thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-methoxyaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methoxy-N-(thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-(thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3

InChI Key

NMXKNQVMOHHOBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CN=CS2

Origin of Product

United States

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